REACTION_CXSMILES
|
[OH:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H-].[Na+].[O:20]1[CH2:27][CH:21]1[CH2:22][NH:23][CH:24]([CH3:26])[CH3:25]>CN(C)C=O.C(OCC)C.C(OC(C)C)(C)C>[OH:20][CH:21]([CH2:22][NH:23][CH:24]([CH3:26])[CH3:25])[CH2:27][O:11][CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:2](=[O:1])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
O1C(CNC(C)C)C1
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 5° C
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
EXTRACTION
|
Details
|
The insoluble oily product is extracted with methylene chloride (3 × 100 cc.)
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the insoluble product is filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether (30 cc.)
|
Type
|
EXTRACTION
|
Details
|
The filtrate is then extracted with 0.5N hydrochloric acid (60 cc.)
|
Type
|
CUSTOM
|
Details
|
The acid solution obtained
|
Type
|
WASH
|
Details
|
is washed with diethyl ether (20 cc.)
|
Type
|
ADDITION
|
Details
|
by the addition of 1N sodium hydroxide solution (30 cc.)
|
Type
|
EXTRACTION
|
Details
|
The insoluble oily product is extracted with diethyl ether (2 × 50 cc.)
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The oily product obtained
|
Type
|
CUSTOM
|
Details
|
the product which crystallises
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of diethyl ether and di-isopropyl ether (1/1 by volume; 5 cc.)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1N(C(C2=CC=CC=C12)=O)C1=CC=CC=C1)CNC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |